Norbinaltorphimine dihydrochloride

Description

BenchChem offers high-quality Norbinaltorphimine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norbinaltorphimine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

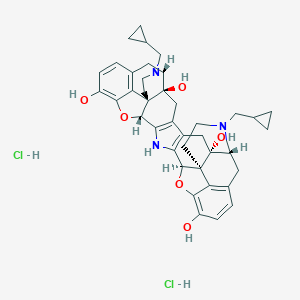

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPJLHRMGPDPV-LZQROVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45Cl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018083 | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-34-2 | |

| Record name | Norbinaltorphimine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBINALTORPHIMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norbinaltorphimine Dihydrochloride: A Deep Dive into its Mechanism of Action as a Long-Acting Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) stands as a cornerstone pharmacological tool in the study of the kappa-opioid receptor (KOR) system. Its remarkable potency, selectivity, and exceptionally long duration of action in vivo have made it an invaluable antagonist for elucidating the physiological and behavioral roles of the KOR. This technical guide provides a comprehensive overview of the mechanism of action of norbinaltorphimine, detailing its receptor binding profile, downstream signaling effects, and the experimental methodologies used to characterize this unique compound.

Core Mechanism: Potent and Selective Kappa-Opioid Receptor Antagonism

Norbinaltorphimine is a potent and highly selective competitive antagonist of the kappa-opioid receptor.[1] Its primary mechanism of action involves binding to the KOR with high affinity, thereby preventing the binding and subsequent signaling of endogenous opioid peptides, such as dynorphins, as well as exogenous KOR agonists.[2] While it displays the highest affinity for the KOR, it has significantly lower affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), making it a selective tool for isolating KOR-mediated effects.[1]

Quantitative Pharmacological Profile

The selectivity and potency of norbinaltorphimine have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and antagonist potency (pA2) values, demonstrating its pronounced preference for the kappa-opioid receptor.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |

| Kappa (κ) | 0.1 - 0.5 | [3] |

| Mu (μ) | 10 - 50 | [3] |

| Delta (δ) | 50 - 200 | [3] |

| Receptor Subtype | Antagonist Potency (pA2) | Reference |

| Kappa (κ) | 10.2 - 10.4 | [1] |

| Mu (μ) | 7.4 - 7.6 | [1] |

| Delta (δ) | 7.6 - 7.8 | [1] |

The Enigma of Long-Lasting Action: The Role of JNK Signaling

A defining characteristic of norbinaltorphimine is its remarkably prolonged duration of action in vivo, with antagonist effects observed for days to weeks after a single administration.[4] This extended activity is not readily explained by its pharmacokinetic profile alone. Research has revealed a novel mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

Upon binding to the KOR, norbinaltorphimine acts as a "biased agonist," selectively activating the JNK cascade in a G-protein-independent manner.[5][6] This sustained JNK activation is thought to induce downstream modifications that result in a long-lasting functional inactivation of the KOR, preventing it from signaling even after norbinaltorphimine has dissociated from the receptor.[4] This disruption of KOR signaling is responsible for the persistent antagonist effects observed in vivo.[4]

Modulation of Downstream Signaling: Adenylyl Cyclase Inhibition

Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Activation of KOR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] As a competitive antagonist, norbinaltorphimine blocks the ability of KOR agonists to inhibit adenylyl cyclase.[8] By preventing agonist-induced Gαi/o activation, norbinaltorphimine maintains basal adenylyl cyclase activity.

Experimental Protocols

The characterization of norbinaltorphimine's mechanism of action relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of norbinaltorphimine for opioid receptors.

Objective: To quantify the affinity of norbinaltorphimine for kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor subtype (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR)

-

Norbinaltorphimine dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of norbinaltorphimine in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: A high concentration of a non-labeled ligand, radioligand, and cell membranes.

-

Competition Binding: Norbinaltorphimine dilution, radioligand, and cell membranes.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of norbinaltorphimine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay assesses the ability of norbinaltorphimine to block agonist-mediated inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist activity of norbinaltorphimine at the kappa-opioid receptor.

Materials:

-

Cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells)

-

Norbinaltorphimine dihydrochloride

-

A KOR agonist (e.g., U-50,488H)

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of norbinaltorphimine for a specific duration.

-

Add the KOR agonist in the presence of forskolin to all wells except the control wells.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in each well using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of norbinaltorphimine.

-

Determine the rightward shift in the agonist dose-response curve caused by norbinaltorphimine to calculate its antagonist potency (pA2 value).

Tail-Flick Test (In Vivo)

This behavioral assay is used to evaluate the antagonist effects of norbinaltorphimine on agonist-induced analgesia in animals.

Objective: To assess the in vivo antagonist activity and duration of action of norbinaltorphimine.

Materials:

-

Mice or rats

-

Norbinaltorphimine dihydrochloride

-

A KOR agonist (e.g., U-50,488H)

-

Tail-flick apparatus (with a radiant heat source)

-

Animal restrainers

Procedure:

-

Acclimate the animals to the testing room and the restrainers.

-

Administer norbinaltorphimine or vehicle to the animals (e.g., via subcutaneous injection).

-

At a predetermined time after norbinaltorphimine administration, administer the KOR agonist.

-

At the time of peak agonist effect, place the animal in the restrainer and position its tail over the radiant heat source of the tail-flick apparatus.

-

Measure the latency for the animal to flick its tail away from the heat source. A cut-off time is used to prevent tissue damage.

-

Compare the tail-flick latencies between the vehicle-treated and norbinaltorphimine-treated groups to determine the antagonist effect.

-

To assess the duration of action, repeat the agonist challenge at various time points (e.g., days or weeks) after a single administration of norbinaltorphimine.

Conclusion

Norbinaltorphimine dihydrochloride is a powerful and selective kappa-opioid receptor antagonist with a multifaceted mechanism of action. Its high affinity and selectivity for the KOR make it an indispensable tool for dissecting the roles of this receptor system. Furthermore, its unique, long-lasting in vivo activity, mediated by the activation of the JNK signaling pathway, provides a fascinating example of biased agonism and has opened new avenues for understanding GPCR signaling and regulation. The experimental protocols detailed herein provide a framework for the continued investigation and application of this important pharmacological agent in neuroscience and drug development.

References

- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Selective Kappa-Opioid Receptor Antagonist nor-Binaltorphimine (nor-BNI): A Technical Guide to Its Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-binaltorphimine (nor-BNI) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a range of physiological and pathological processes including pain, addiction, and mood disorders. This technical guide provides an in-depth overview of the binding affinity and selectivity of nor-BNI for the KOR. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in the study and application of this critical pharmacological tool.

Introduction

The kappa-opioid receptor (KOR) system, including its endogenous peptide ligands, the dynorphins, is a key modulator of neuronal activity and behavior. Dysregulation of this system has been linked to various neuropsychiatric conditions, making the KOR a significant target for therapeutic intervention. Nor-binaltorphimine (nor-BNI) has emerged as an indispensable research tool due to its high affinity and selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][2][3] This selectivity allows for the precise dissection of KOR-mediated effects in complex biological systems. This guide aims to consolidate the current understanding of nor-BNI's interaction with opioid receptors, providing both quantitative data and methodological insights.

Quantitative Analysis of nor-BNI Receptor Affinity and Selectivity

The affinity of nor-BNI for opioid receptors is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The selectivity of nor-BNI is determined by comparing its Ki value at the KOR to its Ki values at the MOR and DOR.

| Receptor Subtype | nor-BNI Affinity (Ki, nM) | Reference |

| Kappa (κ) | 0.1 - 2.5 | [4] |

| Mu (μ) | 10 - 50 | [4] |

| Delta (δ) | 20 - 100 | [4] |

Table 1: Representative Binding Affinities of nor-BNI for Opioid Receptors. This table summarizes the range of reported Ki values for nor-BNI at the kappa, mu, and delta opioid receptors. The significantly lower Ki for the kappa receptor demonstrates its high affinity and selectivity.

| Selectivity Ratio | Calculation | Value | Reference |

| κ vs. μ | Ki (μ) / Ki (κ) | ~20 - 50 fold | [4] |

| κ vs. δ | Ki (δ) / Ki (κ) | ~40 - 100 fold | [4] |

Table 2: Selectivity Ratios of nor-BNI. This table illustrates the pronounced selectivity of nor-BNI for the kappa-opioid receptor over the mu and delta subtypes, calculated from the affinity data.

Experimental Protocols

Radioligand Binding Assay for Determining nor-BNI Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the Ki of nor-BNI for the KOR.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist)

-

Non-specific binding control: Unlabeled U-69,593 or naloxone (B1662785) at a high concentration (e.g., 10 µM)

-

Nor-binaltorphimine (nor-BNI) at a range of concentrations

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of nor-BNI in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of nor-BNI.

-

For total binding, omit nor-BNI. For non-specific binding, add a high concentration of the unlabeled ligand.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the nor-BNI concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of nor-BNI to block agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the KOR

-

[³⁵S]GTPγS

-

KOR agonist (e.g., U-50,488H)

-

Nor-binaltorphimine (nor-BNI)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine diphosphate)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubate cell membranes with varying concentrations of nor-BNI for a set period (e.g., 15-30 minutes) at 30°C.

-

Add a fixed concentration of the KOR agonist to stimulate G-protein activation.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to the mixture.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the filter-bound radioactivity using a scintillation counter.

-

Data is expressed as the percentage of agonist-stimulated [³⁵S]GTPγS binding in the absence of nor-BNI. The IC50 value for nor-BNI can then be determined.

Schild Analysis for Determining Antagonist Potency (pA₂)

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA₂ value of a competitive antagonist. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Procedure:

-

Perform a cumulative concentration-response curve for a KOR agonist (e.g., Dynorphin A) in a functional assay (e.g., calcium mobilization or GTPγS binding) to determine its EC50.[1][6]

-

Repeat the agonist concentration-response curve in the presence of several fixed concentrations of nor-BNI.

-

Calculate the dose ratio (DR) for each concentration of nor-BNI. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of nor-BNI on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA₂ value.[7] The antilog of the pA₂ value gives the Kb of the antagonist.

Visualizations

Kappa-Opioid Receptor Signaling Pathways

Experimental Workflow for Radioligand Binding Assay

References

- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

The Enduring Enigma of Norbinaltorphimine Dihydrochloride: A Technical Guide to its Complex Pharmacology

For Immediate Release

Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI), a derivative of the opioid antagonist naltrexone, stands as a cornerstone tool in opioid research. Its remarkable potency and selectivity for the kappa-opioid receptor (KOR), coupled with an unusually prolonged duration of action, have made it an indispensable pharmacological probe. This technical guide provides an in-depth exploration of the pharmacological properties of nor-BNI, tailored for researchers, scientists, and drug development professionals. We delve into its binding characteristics, functional effects, and the intricate signaling pathways it modulates, supported by detailed experimental methodologies.

Core Pharmacological Properties: An Overview

Norbinaltorphimine is widely recognized as a highly potent and selective antagonist of the kappa-opioid receptor.[1][2] Some studies also suggest it may act as an inverse agonist at this receptor.[3] Its defining characteristic is a slow onset of action in vivo, with peak antagonist effects observed hours after administration, followed by an exceptionally long-lasting blockade of KOR function that can persist for days to weeks.[4][5] This protracted effect is not fully explained by its pharmacokinetic profile alone, but rather involves the activation of specific intracellular signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of norbinaltorphimine with opioid receptors.

Table 1: Opioid Receptor Binding Affinities of Norbinaltorphimine Dihydrochloride

| Receptor Subtype | Test System | Radioligand | Parameter | Value (nM) | Reference |

| Kappa (κ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 0.11 | [6] |

| Kappa (κ) | Guinea pig brain membrane | [3H]U69,593 | Ki | 0.23 | [7] |

| Mu (μ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 65.2 | [6] |

| Delta (δ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 65.2 | [6] |

| Delta (δ) | Guinea pig brain membrane | [3H]DPDPE | pIC50 | 22 | [6] |

Note: pKi and pIC50 values have been converted to nM for consistency. The affinity of nor-BNI can vary depending on the experimental conditions, including the radioligand and tissue/cell preparation used.

Table 2: Functional Antagonist Potency of Norbinaltorphimine Dihydrochloride

| Assay Type | Test System | Agonist | Parameter | Value | Reference |

| [35S]GTPγS Binding | Human recombinant KOR | U50,488 | pA2 | ~10.2-10.4 | [8] |

| cAMP Inhibition | HEK-293/h-KOR cells | U50,488 | IC50 (of U50,488 with 100nM nor-BNI) | Significantly increased | [9] |

| Smooth Muscle Bioassay | Guinea Pig Ileum | Ethylketazocine | pA2 | 10.4 | [2] |

Key Signaling Pathways and Mechanisms of Action

Norbinaltorphimine's long-lasting antagonist effects are attributed to its ability to act as a "biased agonist," initiating a unique signaling cascade that leads to a prolonged state of KOR desensitization. A key player in this pathway is the c-Jun N-terminal kinase (JNK).

Upon binding to the KOR, nor-BNI triggers the phosphorylation of JNK.[10] This activation of the JNK pathway is independent of the classical G-protein signaling cascade typically initiated by KOR agonists.[11] The sustained activation of JNK is thought to lead to downstream effects, including the synthesis of new proteins that maintain the KOR in a desensitized state, thereby producing a long-lasting functional antagonism.[12]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of nor-BNI for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.[4]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]U69,593), and varying concentrations of norbinaltorphimine dihydrochloride. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the nor-BNI concentration. Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

[35S]GTPγS Binding Assay

This functional assay measures the ability of nor-BNI to antagonize agonist-induced G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the kappa-opioid receptor as described for the radioligand binding assay.[4]

-

Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of nor-BNI. Then, add a fixed concentration of a KOR agonist (e.g., U50,488) and [35S]GTPγS.[4] Include baseline (no agonist) and agonist-stimulated controls.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[4]

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the ability of nor-BNI to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its antagonist potency (e.g., pA2 value).

cAMP Inhibition Assay

This assay assesses the functional antagonism of nor-BNI on the inhibition of adenylyl cyclase by a KOR agonist.

Methodology:

-

Cell Culture: Culture cells stably expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Procedure: Pre-treat the cells with varying concentrations of nor-BNI. Stimulate the cells with a fixed concentration of a KOR agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced decrease in cAMP by nor-BNI to quantify its antagonist activity.[9]

In Vivo Antagonism Experimental Workflow

This outlines a typical workflow to assess the long-lasting antagonist effects of nor-BNI in an animal model of analgesia.

Methodology:

-

Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the housing and experimental conditions.

-

Pre-treatment: Administer a single dose of norbinaltorphimine dihydrochloride or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).[13]

-

Time Course: At various time points after nor-BNI administration (e.g., 24 hours, 7 days, 14 days), challenge the animals with a selective KOR agonist.[5][14]

-

Behavioral Assessment: Measure the agonist-induced behavioral effect (e.g., analgesia using a tail-flick or hot-plate test).

-

Data Analysis: Compare the agonist response in nor-BNI-pretreated animals to that in vehicle-treated animals to determine the magnitude and duration of the antagonist effect.

Conclusion

Norbinaltorphimine dihydrochloride remains a powerful and enigmatic tool in pharmacology. Its high selectivity for the kappa-opioid receptor and its unique, long-lasting mechanism of action, mediated by JNK signaling, provide researchers with a valuable means to investigate the physiological and pathophysiological roles of the KOR system. A thorough understanding of its complex pharmacological properties, as outlined in this guide, is essential for its effective application in both basic and translational research.

References

- 1. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norbinaltorphimine Dihydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Norbinaltorphimine dihydrochloride (B599025) (nor-BNI), a pivotal tool in neuroscience research. We will delve into its mechanism of action, key experimental applications, and the underlying signaling pathways it modulates.

Core Concepts: Understanding Norbinaltorphimine Dihydrochloride

Norbinaltorphimine, commonly known as nor-BNI, is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] Its remarkable selectivity makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of the KOR system, distinguishing its effects from those mediated by mu- and delta-opioid receptors. One of the most notable characteristics of nor-BNI is its exceptionally long duration of action in vivo, with antagonist effects observed for days to weeks following a single administration.[5][6] This protracted effect is thought to be due to its pharmacokinetic properties and potential to induce long-lasting conformational changes in the KOR.

Physicochemical Properties and Quantitative Data

A clear understanding of nor-BNI's properties is crucial for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₃N₃O₆ · 2HCl | |

| Molecular Weight | 734.72 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Water (up to 50 mM), DMSO (up to 25 mM with gentle warming) | [2] |

| Storage | Store at -20°C | [2] |

Binding Affinity and Selectivity

Nor-BNI's high affinity and selectivity for the KOR are its defining features. The following table summarizes its binding affinities (Ki) and antagonist potencies (pA2) for the three main opioid receptors. Lower Ki values indicate higher binding affinity.

| Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (pA2) | Reference |

| Kappa (κ) | ~0.1 - 1.0 | 10.2 - 10.4 | [1][2][7] |

| Mu (μ) | > 100 | 7.4 - 7.6 | [1][2] |

| Delta (δ) | > 100 | 7.6 - 7.8 | [1][2] |

Mechanism of Action and Signaling Pathways

Nor-BNI exerts its effects by competitively binding to the KOR, a G-protein coupled receptor (GPCR), thereby blocking the binding of endogenous opioid peptides like dynorphin.[8][9][10] Activation of the KOR by an agonist typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[9][11] This cascade of events ultimately leads to a decrease in neuronal excitability. Nor-BNI, by blocking these initial binding events, prevents these downstream effects.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of nor-BNI for the KOR.

Materials:

-

Cell membranes expressing the kappa-opioid receptor

-

[³H]-U69,593 (radioligand)

-

Norbinaltorphimine dihydrochloride (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing KORs in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final pellet in binding buffer.[12]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation

-

A fixed concentration of [³H]-U69,593 (typically at or below its Kd)

-

Varying concentrations of nor-BNI (for competition curve) or buffer (for total binding)

-

A high concentration of a non-labeled ligand (e.g., naloxone) to determine non-specific binding.[12]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the nor-BNI concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Conditioned Place Preference (CPP)

This protocol assesses the aversive or rewarding properties of KOR modulation by nor-BNI.

Apparatus:

-

A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[13][14]

Procedure:

-

Habituation (Pre-conditioning): Allow the animal (e.g., rat or mouse) to freely explore all compartments of the apparatus for a set period (e.g., 15-30 minutes) for one or more days. Record the time spent in each compartment to establish baseline preference.[13][14][15]

-

Conditioning: This phase typically lasts for several days. On alternating days:

-

Drug Pairing: Administer nor-BNI (or a KOR agonist to be tested with nor-BNI) and confine the animal to one of the compartments for a set duration (e.g., 30-45 minutes).[13][15][16]

-

Vehicle Pairing: Administer the vehicle solution and confine the animal to the other compartment for the same duration.[13][15][16]

-

The compartment paired with the drug can be assigned based on the animal's initial preference (biased design) or randomly (unbiased design).[13]

-

-

Testing (Post-conditioning): After the conditioning phase, place the animal in the central (neutral) compartment, if applicable, and allow it to freely access all compartments for the same duration as the habituation phase. Record the time spent in each compartment.[13][15]

-

Data Analysis: Compare the time spent in the drug-paired compartment during the testing phase to the time spent in the same compartment during the habituation phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease suggests a conditioned place aversion.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the in vivo effects of nor-BNI.

Conclusion

Norbinaltorphimine dihydrochloride remains an indispensable tool for neuroscience researchers. Its high selectivity and long-lasting antagonism of the kappa-opioid receptor provide a unique advantage in elucidating the complex roles of the KOR system in a variety of neurological processes and disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective design and execution of experiments utilizing this powerful pharmacological agent.

References

- 1. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]

- 2. Norbinaltorphimine dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]

- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

Investigating the Endogenous Opioid System with Nor-Binaltorphimine (nor-BNI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-binaltorphimine (nor-BNI) is a cornerstone pharmacological tool for investigating the endogenous opioid system, particularly the role of the kappa-opioid receptor (KOR). Its high selectivity and long-lasting antagonist properties in vivo make it an invaluable asset for elucidating the physiological and pathophysiological functions of the dynorphin/KOR system, which is implicated in pain, addiction, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth overview of nor-BNI, including its mechanism of action, pharmacokinetic profile, and its application in key in vitro and in vivo experimental paradigms. Detailed protocols for radioligand binding, functional assays, and behavioral studies are presented, alongside a comprehensive summary of its binding affinities. Furthermore, this guide includes visualizations of the KOR signaling pathway and experimental workflows to facilitate a deeper understanding of its use in research and drug development.

Introduction to Nor-Binaltorphimine (nor-BNI)

Nor-binaltorphimine is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It is a derivative of naltrexone (B1662487) and is characterized by its exceptionally long duration of action, which can persist for several weeks after a single administration.[3][4] This prolonged effect is a key feature that distinguishes nor-BNI from other opioid antagonists and makes it particularly useful for studying the chronic effects of KOR blockade.[4] Nor-BNI acts as an inverse agonist at the KOR, meaning it can reduce the basal activity of the receptor in addition to blocking the effects of agonists.[5] Its high selectivity for the KOR over mu- and delta-opioid receptors minimizes off-target effects, providing a more precise tool for dissecting the function of the dynorphin/KOR system.[1][2]

Mechanism of Action and Signaling Pathways

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[6][7] Activation of the KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the G-protein βγ subunits can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.

Beyond the canonical G-protein signaling, KOR activation can also trigger β-arrestin-dependent pathways. This can lead to the activation of mitogen-activated protein kinases (MAPKs) such as p38 and extracellular signal-regulated kinases (ERK1/2).[3][7] The β-arrestin pathway is often associated with the dysphoric and aversive effects of KOR agonists.[3]

Nor-BNI exerts its antagonist effects by competitively binding to the KOR and preventing the binding of endogenous and exogenous agonists. Its long-lasting effects are thought to be due to a "pseudo-irreversible" binding mechanism, potentially involving a slow dissociation rate from the receptor.[8]

Quantitative Data: Binding Affinity and Selectivity

The selectivity of nor-BNI for the KOR is a critical aspect of its utility. The following table summarizes the binding affinities (Ki values) of nor-BNI for the mu (μ), delta (δ), and kappa (κ) opioid receptors from various studies. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [³H]U-69,593 | Guinea Pig Brain | 0.28 ± 0.04 | [9] |

| [³H]Diprenorphine | CHO-hKOR | 1.72 ± 4.38 | [10] | |

| [³H]Diprenorphine | KOR Membranes | 0.8 ± 0.2 | [11] | |

| Mu (μ) | [³H]DAMGO | Guinea Pig Brain | 47.7 ± 5.6 | [9] |

| [³H]Diprenorphine | CHO-hMOR | 25.8 ± 6.9 | [10] | |

| [³H]Diprenorphine | MOR Membranes | 11 ± 3 | [11] | |

| Delta (δ) | [³H]DPDPE | Guinea Pig Brain | 78.5 ± 9.1 | [9] |

| [³H]Diprenorphine | CHO-hDOR | 75.9 ± 15.2 | [10] | |

| [³H]Diprenorphine | DOR Membranes | 22 ± 5 | [11] |

As the data indicates, nor-BNI exhibits significantly higher affinity for the kappa-opioid receptor compared to the mu- and delta-opioid receptors, confirming its selectivity.

Pharmacokinetics

The pharmacokinetic profile of nor-BNI is characterized by rapid distribution and a remarkably long residence time in the brain, which underlies its prolonged antagonist activity.[3][12] Studies in rodents have shown that after systemic administration, nor-BNI quickly enters the brain, with concentrations peaking within hours.[13] However, while plasma levels decline relatively rapidly, nor-BNI is retained in the brain for an extended period, with detectable levels for up to 21 days after a single dose.[3][13] The brain-to-plasma concentration ratio of nor-BNI increases over time, indicating its sequestration and slow elimination from the central nervous system.[12]

| Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio | Reference |

| 1 hour | ~100 | ~250 | ~0.4 | [6] |

| 4 hours | ~50 | ~50 | ~1.0 | [12] |

| 24 hours | ~30 | <10 | >3.0 | [6][12] |

| 7 days | ~10 | Not detectable | - | [12] |

| 21 days | Detectable | Not detectable | - | [3] |

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of nor-BNI for the kappa-opioid receptor expressed in CHO-K1 cells.

Materials:

-

CHO-K1 cells stably expressing the human kappa-opioid receptor (CHO-hKOR)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

Radioligand: [³H]U-69,593 (specific activity ~40-60 Ci/mmol)

-

Non-specific binding control: Unlabeled U-50,488 (10 µM)

-

Nor-BNI solutions of varying concentrations

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest CHO-hKOR cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~1 nM), and 100 µL of membrane suspension (20-40 µg protein).

-

Non-specific Binding: 50 µL of 10 µM unlabeled U-50,488, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of nor-BNI, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of nor-BNI to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This protocol outlines a method to assess the antagonist effect of nor-BNI on agonist-induced inhibition of cAMP production in CHO-hKOR cells.

Materials:

-

CHO-hKOR cells

-

Assay medium: Serum-free DMEM/F12

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

KOR agonist (e.g., U-50,488)

-

Nor-BNI solutions

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Culture: Seed CHO-hKOR cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of nor-BNI for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) and the KOR agonist (at its EC₈₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of nor-BNI to determine the IC₅₀ value for the antagonism of the agonist-induced inhibition of cAMP production.

This protocol describes the detection of nor-BNI's ability to block agonist-induced ERK1/2 phosphorylation via Western blotting.[1][12]

Materials:

-

CHO-hKOR cells

-

Serum-free medium

-

KOR agonist (e.g., U-50,488)

-

Nor-BNI solutions

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed CHO-hKOR cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with nor-BNI for 30 minutes, followed by stimulation with the KOR agonist for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total-ERK1/2. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal.

In Vivo Behavioral Assay: Conditioned Place Aversion (CPA)

This protocol describes a conditioned place aversion paradigm to assess the ability of nor-BNI to block the aversive effects of a KOR agonist in mice.[15][16]

Materials:

-

Conditioned place preference apparatus with two distinct compartments

-

Nor-BNI

-

KOR agonist (e.g., U-50,488)

-

Saline solution

Procedure:

-

Pre-conditioning (Day 1): Place each mouse in the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to determine any initial preference.

-

Conditioning (Days 2-5):

-

On days 2 and 4, administer the KOR agonist (e.g., 5-10 mg/kg, s.c.) and confine the mouse to its initially non-preferred compartment for 30 minutes.

-

On days 3 and 5, administer saline and confine the mouse to its initially preferred compartment for 30 minutes.

-

-

Nor-BNI Treatment: To test the effect of nor-BNI, administer it (e.g., 10-20 mg/kg, i.p. or s.c.) 24 hours before the first conditioning session with the KOR agonist.

-

Test (Day 6): Place each mouse in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.

-

Data Analysis: Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. A significant negative score indicates aversion. Compare the preference scores between the vehicle-treated and nor-BNI-treated groups.

Conclusion

Nor-binaltorphimine remains an indispensable tool for researchers investigating the endogenous opioid system. Its high selectivity for the kappa-opioid receptor and its remarkably long duration of action provide a unique advantage for studying the chronic implications of KOR blockade in a variety of physiological and pathological processes. This guide has provided a comprehensive overview of nor-BNI, from its molecular mechanism and signaling pathways to practical experimental protocols and quantitative data. By utilizing the information and methodologies presented here, researchers can continue to unravel the complex roles of the dynorphin/KOR system and pave the way for the development of novel therapeutics for a range of disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norbinaltorphimine Dihydrochloride: Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR), making it an invaluable tool in neuroscience research. Its unique pharmacological profile, characterized by a long duration of action, has facilitated significant advancements in understanding the role of the KOR system in pain, addiction, depression, and other neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth look at the signaling pathways modulated by Norbinaltorphimine dihydrochloride.

Chemical Structure and Properties

Norbinaltorphimine is a bivalent ligand derived from naltrexone. The dihydrochloride salt is the most commonly used form in research due to its stability and solubility in aqueous solutions.

| Property | Value | Reference |

| IUPAC Name | (1S,5R,13R,17R)-4-(cyclopropylmethyl)-10,17-dihydroxy-14-(1',5'R,13'R,17'R)-4'-(cyclopropylmethyl)-10',17'-dihydroxy-1,2,3,4,5,6,7,8-octahydro-1,5-methano-4H-furo[2,3,4-gh]pyrido[2,3-a]carbazol-14'-yl)-1,2,3,4,5,6,7,8-octahydro-1,5-methano-4H-furo[2,3,4-gh]pyrido[2,3-a]carbazol-5-amine dihydrochloride | [1][2] |

| Molecular Formula | C₄₀H₄₃N₃O₆ · 2HCl | [3][4] |

| Molecular Weight | 734.71 g/mol | [3][4] |

| CAS Number | 105618-26-6 | [3][4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (up to 50 mM) | [1][3] |

| Purity | Typically ≥98% (by HPLC) | [3] |

Chemical Structure Diagram:

Synthesis of Norbinaltorphimine

The synthesis of Norbinaltorphimine is a multi-step process that was pioneered by Portoghese and his colleagues. The general strategy involves the dimerization of naltrexone-derived intermediates. What follows is a representative synthesis scheme based on published literature.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory.

Materials and Reagents

-

Naltrexone hydrochloride

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Palladium on carbon (10%)

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Synthesis Protocol

Step 1: Oxidation of Naltrexone to 14-Dehydronaltrexone

-

Suspend Naltrexone hydrochloride in dichloromethane.

-

Add oxalyl chloride dropwise at -78 °C under an inert atmosphere.

-

Follow with the dropwise addition of DMSO.

-

After stirring, add triethylamine and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 14-dehydronaltrexone.

Step 2: Dimerization to Norbinaltorphimine Precursor

-

Dissolve 14-dehydronaltrexone in methanol.

-

Add hydrazine hydrate and 10% palladium on carbon.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the catalyst and concentrate the filtrate.

-

Purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the dimerized product.

Step 3: Formation of Norbinaltorphimine Dihydrochloride

-

Dissolve the purified dimer in a minimal amount of methanol.

-

Add a solution of hydrochloric acid in ethanol (B145695) dropwise until the pH is acidic.

-

Induce precipitation by adding diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Norbinaltorphimine dihydrochloride as a white solid.

Signaling Pathways of Norbinaltorphimine Dihydrochloride

Norbinaltorphimine dihydrochloride is a potent and highly selective antagonist at the κ-opioid receptor (KOR).[5] Its mechanism of action, however, is more complex than simple competitive antagonism and involves biased agonism, leading to a long-lasting functional inactivation of the receptor.[1]

Upon binding to the KOR, Norbinaltorphimine blocks the canonical G-protein signaling cascade typically initiated by endogenous agonists like dynorphin. This prevents the inhibition of adenylyl cyclase, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.

Interestingly, while antagonizing G-protein signaling, Norbinaltorphimine acts as a biased agonist to initiate a distinct signaling pathway involving c-Jun N-terminal kinase (JNK).[1] This JNK activation leads to downstream signaling events that result in the long-term functional inactivation of the KOR, a process that can last for days to weeks after a single administration.[1]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo use of Norbinaltorphimine dihydrochloride. Specific concentrations and administration routes may vary depending on the experimental design.

In Vitro Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the kappa-opioid receptor.

-

Incubation: Incubate the membranes with a radiolabeled KOR agonist (e.g., [³H]U69,593) in the presence of varying concentrations of Norbinaltorphimine dihydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of Norbinaltorphimine dihydrochloride by non-linear regression analysis of the competition binding data.

In Vivo Behavioral Assay (e.g., Conditioned Place Aversion)

-

Animal Model: Use appropriate rodent models (e.g., mice or rats).

-

Drug Preparation: Dissolve Norbinaltorphimine dihydrochloride in sterile saline (0.9% NaCl).

-

Administration: Administer Norbinaltorphimine dihydrochloride via the desired route (e.g., intraperitoneal or subcutaneous injection) at the appropriate dose and time before the behavioral test. For example, a common protocol involves administering 10 mg/kg of nor-BNI 24 hours prior to the test to ensure full antagonist activity.

-

Behavioral Testing: Conduct the conditioned place aversion test by pairing a specific environment with the administration of a KOR agonist.

-

Data Collection and Analysis: Measure the time spent in the drug-paired chamber versus a saline-paired chamber to assess the aversive effects of the KOR agonist and the blocking effect of Norbinaltorphimine.

Conclusion

Norbinaltorphimine dihydrochloride remains an indispensable pharmacological tool for investigating the kappa-opioid receptor system. Its high selectivity and unique long-lasting antagonist/biased agonist profile provide researchers with a powerful means to dissect the complex roles of KOR signaling in health and disease. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and kappa-opioid antagonist selectivity of a norbinaltorphimine congener. Identification of the address moiety required for kappa-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Norbinaltorphimine Dihydrochloride: A Comprehensive Technical Guide for the Study of Dynorphin and the Kappa-Opioid Receptor System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) is a cornerstone pharmacological tool for investigating the endogenous dynorphin (B1627789)/kappa-opioid receptor (KOR) system. As a highly potent and selective antagonist of the KOR, nor-BNI has been instrumental in elucidating the role of this system in a myriad of physiological and pathological processes, including pain, addiction, depression, anxiety, and stress-related disorders.[1][2] Its exceptionally long duration of action in vivo provides a unique advantage for studies requiring sustained KOR blockade.[3]

This technical guide offers an in-depth overview of nor-BNI, presenting its pharmacological properties, detailed experimental protocols for its application, and visualizations of relevant signaling pathways and workflows. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize nor-BNI as a research tool.

Pharmacological Profile of Norbinaltorphimine Dihydrochloride

The utility of nor-BNI as a research tool is defined by its distinct pharmacological characteristics, particularly its binding affinity, selectivity for the kappa-opioid receptor, and its pharmacokinetic profile.

Binding Affinity and Selectivity

Norbinaltorphimine exhibits high affinity for the kappa-opioid receptor (KOR) with significantly lower affinity for the mu- (MOR) and delta-opioid receptors (DOR), rendering it a highly selective KOR antagonist.[4] This selectivity is crucial for isolating the effects of the KOR system in complex biological environments.

| Receptor Subtype | Nor-BNI Ki (nM) | Species/Tissue | Reference |

| Kappa (κ) | 0.1 - 1.0 | Guinea Pig Brain | [5] |

| Mu (μ) | 10 - 50 | Guinea Pig Brain | [5] |

| Delta (δ) | 50 - 100 | Guinea Pig Brain | [5] |

Table 1: Binding Affinity (Ki) of Norbinaltorphimine Dihydrochloride for Opioid Receptors. This table summarizes the reported inhibitory constants (Ki) of nor-BNI for the three main opioid receptor subtypes. Lower Ki values indicate higher binding affinity. The data demonstrates nor-BNI's strong preference for the kappa-opioid receptor.

| Selectivity Ratio | Value | Reference |

| μ/κ | ~30 - 50 | [6] |

| δ/κ | ~40 - 100 | [6] |

Table 2: In Vitro Selectivity Ratios of Norbinaltorphimine Dihydrochloride. This table illustrates the selectivity of nor-BNI for the kappa-opioid receptor over the mu- and delta-opioid receptors, calculated from the Ki values.

Pharmacokinetics

A defining feature of nor-BNI is its remarkably long duration of action, which can persist for several weeks following a single administration.[7] This prolonged effect is attributed to its pharmacokinetic properties, including a biphasic elimination pattern with a slow terminal elimination phase.[8]

| Parameter | Value | Species | Route of Administration | Reference |

| Elimination Profile | Biphasic | Mouse | Subcutaneous | [8] |

| Rapid Elimination Phase | 0.75 - 4 hours | Mouse | Subcutaneous | [8] |

| Slow Elimination Phase | 4 - 48 hours | Mouse | Subcutaneous | [8] |

| Brain Detection | Up to 21-28 days | Mouse | Subcutaneous | [8] |

| Serum Detection | Up to 7 days | Mouse | Subcutaneous | [8] |

Table 3: Pharmacokinetic Parameters of Norbinaltorphimine Dihydrochloride in Mice. This table highlights key pharmacokinetic characteristics of nor-BNI, underscoring its extended presence in the brain, which correlates with its long-lasting antagonist activity.

Key Experimental Protocols

The following section provides detailed methodologies for key in vitro and in vivo experiments utilizing nor-BNI to probe the function of the dynorphin/KOR system.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Ki) of nor-BNI for the KOR.

Objective: To quantify the affinity of nor-BNI for the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells, or guinea pig brain homogenates).

-

Radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine).[5]

-

Norbinaltorphimine dihydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of nor-BNI.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of nor-BNI.

-

Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a non-radiolabeled KOR agonist/antagonist to determine non-specific binding.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of nor-BNI by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures the ability of nor-BNI to antagonize the KOR-mediated inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist potency of nor-BNI at the KOR.

Materials:

-

Cells expressing the KOR (e.g., HEK293 or CHO cells).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

KOR agonist (e.g., U-50,488).

-

Norbinaltorphimine dihydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the KOR-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of nor-BNI for a specified time.

-

Add a fixed concentration of the KOR agonist (e.g., U-50,488) in the presence of the adenylyl cyclase stimulator (Forskolin) and a phosphodiesterase inhibitor.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the KOR agonist in the presence and absence of different concentrations of nor-BNI.

-

Calculate the Schild pA2 value to quantify the antagonist potency of nor-BNI.

Caption: Workflow for a cAMP accumulation assay.

In Vivo Assays

This assay is used to assess the ability of nor-BNI to block KOR agonist-induced analgesia.[9]

Objective: To evaluate the in vivo antagonist effect of nor-BNI on KOR-mediated antinociception.

Materials:

-

Mice or rats.

-

Tail-flick apparatus (radiant heat source or hot water bath).

-

Norbinaltorphimine dihydrochloride.

-

KOR agonist (e.g., U-50,488).

-

Vehicle (e.g., sterile saline).

Procedure:

-

Habituate the animals to the testing procedure to minimize stress-induced responses.

-

Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle at a predetermined time before the test (e.g., 24 hours to several days, due to its long duration of action).[10]

-

At the time of the test, measure the baseline tail-flick latency by applying a heat source to the animal's tail and recording the time it takes for the animal to flick its tail away.[11] A cut-off time is used to prevent tissue damage.

-

Administer the KOR agonist (e.g., U-50,488) or vehicle.

-

Measure the tail-flick latency at several time points after agonist administration.

-

Compare the antinociceptive effect of the KOR agonist in the nor-BNI-pretreated group versus the vehicle-pretreated group. A rightward shift in the dose-response curve for the agonist indicates antagonism by nor-BNI.

Caption: Workflow for the tail-flick test.

This behavioral paradigm is used to study the aversive effects of KOR agonists and their blockade by nor-BNI.[12]

Objective: To determine if nor-BNI can block the aversive properties of KOR agonists.

Materials:

-

Conditioned place preference/aversion apparatus with at least two distinct chambers.

-

Mice or rats.

-

Norbinaltorphimine dihydrochloride.

-

KOR agonist (e.g., U-50,488).

-

Vehicle (e.g., sterile saline).

Procedure:

-

Pre-conditioning Phase (Day 1): Allow each animal to freely explore the entire apparatus and record the time spent in each chamber to establish baseline preference.

-

Conditioning Phase (Days 2-5): This phase consists of alternating injections of the KOR agonist and vehicle.

-

On agonist conditioning days, administer the KOR agonist and confine the animal to one of the chambers (the drug-paired chamber).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber (the vehicle-paired chamber).

-

To assess the effect of nor-BNI, administer it prior to the KOR agonist on conditioning days.[12]

-

-

Test Phase (Day 6): Place the animal in the apparatus with free access to all chambers and record the time spent in each chamber.

-

Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates conditioned place aversion. Blockade of this aversion in the nor-BNI pre-treated group demonstrates its antagonist effect.

Caption: Workflow for the conditioned place aversion paradigm.

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by its endogenous ligand dynorphin initiates a cascade of intracellular signaling events. Nor-BNI, by blocking this initial activation, prevents these downstream effects. The KOR primarily signals through G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for the KOR involves coupling to inhibitory G-proteins (Gi/o).

Caption: Canonical G-protein signaling pathway of the KOR.

Upon activation by dynorphin, the KOR activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase.[13] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] Nor-BNI prevents this cascade by blocking the initial binding of dynorphin to the KOR.